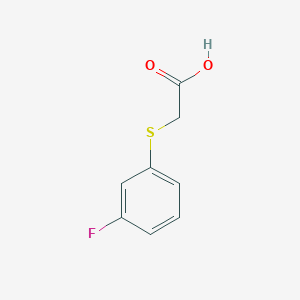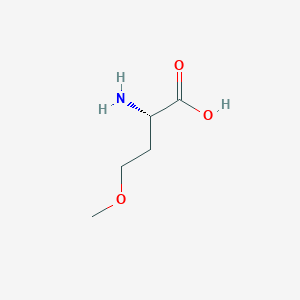
Praseodymium(III) acetate hydrate
描述
Praseodymium(III) acetate hydrate is an inorganic compound composed of a praseodymium atom trication and three acetate groups as anions. This compound commonly forms the dihydrate, with the chemical formula Pr(C₂H₃O₂)₃·2H₂O. It appears as a green solid and is known for its applications in various scientific fields .
作用机制
Target of Action
Praseodymium(III) acetate hydrate is an inorganic salt composed of a Praseodymium atom trication and three acetate groups as anions . This compound commonly forms the dihydrate . It is used to make color glasses and enamels; when mixed with certain other materials, Praseodymium produces an intense clean yellow color in glass . The other main application is used to manufacturing pigment and ink color .
Mode of Action
It is known that the compound can interact with other materials to produce an intense clean yellow color in glass . This suggests that it may have a role in altering the optical properties of materials.
Biochemical Pathways
Research has shown that praseodymium(iii) can be recovered and separated from aqueous nitrate solutions using hydrogenated dowex 50wx8 resin . This indicates that this compound may interact with certain resins and other materials in a way that affects their chemical properties.
Result of Action
The result of the action of this compound is primarily observed in its applications. When mixed with certain other materials, it produces an intense clean yellow color in glass . This suggests that it may alter the optical properties of materials. In addition, it is used in the manufacturing of pigments and ink color .
生化分析
Biochemical Properties
Praseodymium(III) acetate hydrate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with acidic cation exchange resins, which are used in the recovery and separation of rare earth elements . The compound’s interaction with these resins involves the formation of complexes that facilitate the adsorption and desorption processes. Additionally, this compound can form complexes with proteins and enzymes, potentially affecting their activity and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest in biochemical research. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to impact the adsorption capacity of cells when used in conjunction with cation exchange resins . These interactions can lead to changes in cellular behavior, including alterations in metabolic activity and gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, this compound may degrade into other praseodymium-containing compounds, such as praseodymium(III) oxyacetate and praseodymium(III) oxycarbonate . These degradation products can have different biochemical properties and effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression. In some cases, high doses of this compound may result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in biochemical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors in determining its biochemical effects. The compound can be transported across cell membranes through specific transporters or binding proteins, which facilitate its uptake and localization within cells . Once inside the cells, this compound can accumulate in specific compartments, influencing its activity and interactions with biomolecules.
准备方法
Synthetic Routes and Reaction Conditions: Praseodymium(III) acetate hydrate can be synthesized through the reaction of praseodymium(III) oxide with acetic acid. The reaction typically proceeds as follows: [ \text{Pr}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Pr}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ]
Alternatively, praseodymium(III) carbonate or praseodymium(III) hydroxide can be used as starting materials .
Industrial Production Methods: In industrial settings, this compound is produced by reacting praseodymium(III) oxide with acetic acid under controlled conditions to ensure high purity and yield. The reaction is typically carried out in aqueous solution, followed by crystallization to obtain the hydrate form .
化学反应分析
Types of Reactions: Praseodymium(III) acetate hydrate undergoes various chemical reactions, including:
Coordination Reactions: It forms coordination complexes with various ligands due to the presence of the praseodymium trication.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized under specific conditions to form higher oxidation state compounds.
Reduction: It can be reduced using suitable reducing agents to form lower oxidation state compounds.
Major Products:
- Praseodymium(III) oxyacetate
- Praseodymium(III) oxycarbonate
- Praseodymium(III) oxide
科学研究应用
Praseodymium(III) acetate hydrate has a wide range of applications in scientific research, including:
- Chemistry: It is used as a precursor for the synthesis of other praseodymium compounds and as a catalyst in various chemical reactions .
- Biology: It is employed in studies involving rare earth elements and their interactions with biological systems.
- Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
- Industry: It is used in the production of color glasses and enamels, where it imparts an intense clean yellow color. It is also used in the manufacturing of pigments and ink colors .
相似化合物的比较
- Neodymium(III) acetate hydrate
- Samarium(III) acetate hydrate
- Lanthanum(III) acetate hydrate
- Europium(III) acetate hydrate
- Dysprosium(III) acetate hydrate
Comparison: Praseodymium(III) acetate hydrate is unique due to its specific electronic configuration and the resulting chemical properties. Compared to other lanthanide acetates, it exhibits distinct coordination behavior and reactivity, making it valuable in specific applications such as color glass production and catalysis .
属性
IUPAC Name |
acetic acid;praseodymium;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.H2O.Pr/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBWWHHFCKKZJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Pr] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O7Pr | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


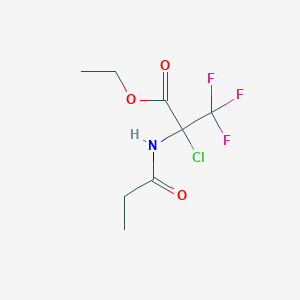
![4-Amino-1-[(1-bromo-6-fluoro-2-naphthyl)methyl]pyridinium bromide](/img/structure/B3041587.png)
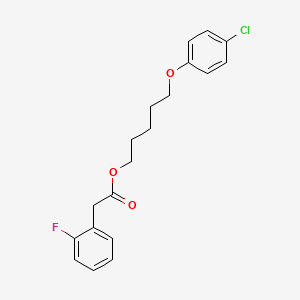
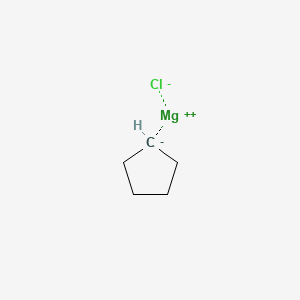
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B3041591.png)
![Ethyl 2-chloro-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3041592.png)
![Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B3041593.png)
![Ethyl 2-chloro-3,3,3-trifluoro-2-[(3-methylbutanoyl)amino]propanoate](/img/structure/B3041595.png)
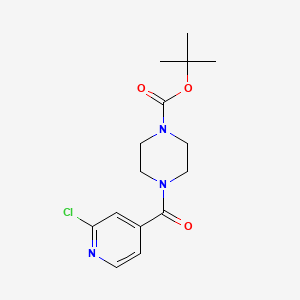
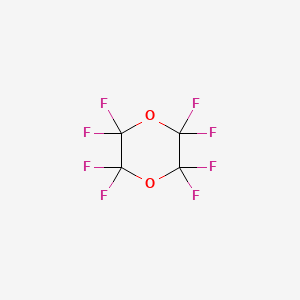
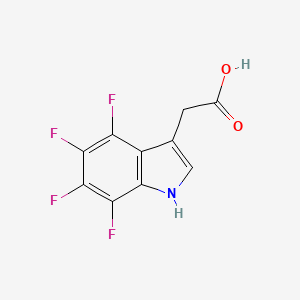
![Dibutyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate](/img/structure/B3041603.png)
